molecular formula C13H8BrF2NO B3341693 N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide CAS No. 1039903-51-9

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Número de catálogo: B3341693
Número CAS: 1039903-51-9
Peso molecular: 312.11 g/mol
Clave InChI: WEFJVPBXFSWEOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Bromo-4-fluorophenyl)-2-fluorobenzamide is a halogenated benzamide derivative supplied for chemical research and development. This compound, with the CAS number 1039903-51-9 , has a molecular formula of C 13 H 8 BrF 2 NO and a molecular weight of 312.11 g/mol . The presence of both bromo and fluoro substituents on the aromatic rings makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules for pharmaceutical and materials science research . It can serve as a precursor in the synthesis of compounds with potential biological activity or in the development of specialty chemicals. This product is intended for use in laboratory research and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJVPBXFSWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Architecture of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Abstract This technical guide provides a comprehensive structural and synthetic analysis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, a halogenated benzamide scaffold critical in fragment-based drug discovery (FBDD) and agrochemical development. We examine its molecular stoichiometry, establish a self-validating synthetic protocol via nucleophilic acyl substitution, and define its physicochemical parameters for medicinal chemistry applications.

Molecular Specifications & Stoichiometry

Precise molecular characterization is the bedrock of reproducible research. For N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, the presence of bromine introduces a distinct isotopic signature essential for mass spectrometric validation.

ParameterValueTechnical Note
IUPAC Name N-(2-bromo-4-fluorophenyl)-2-fluorobenzamideAmide linkage between 2-fluorobenzoic acid and 2-bromo-4-fluoroaniline.
Molecular Formula C₁₃H₈BrF₂NO Halogen-rich scaffold increasing lipophilicity.
Molecular Weight (Average) 312.11 g/mol Calculated using standard atomic weights.
Monoisotopic Mass (⁷⁹Br) 310.9758 Da Primary peak for high-resolution MS (HRMS).
Isotopic Pattern 1:1 Doublet The nearly equal abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates a diagnostic M and M+2 peak pattern.
CAS Registry Number Not Assigned / Analog DependentOften cataloged as a derivative of CAS 1003-98-1 (Amine precursor).

Synthetic Architecture: Nucleophilic Acyl Substitution

The synthesis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide relies on the Schotten-Baumann reaction principles. This protocol utilizes a biphasic or solvent-base system to drive the reaction between an electron-deficient aniline and an acyl chloride.

Mechanistic Causality

The amine nitrogen on 2-bromo-4-fluoroaniline is weakly nucleophilic due to the electron-withdrawing inductive effects (-I) of the ortho-bromo and para-fluoro substituents. Consequently, the reaction requires an activated electrophile (2-fluorobenzoyl chloride ) and a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation of the unreacted amine.

Experimental Protocol

Reagents:

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • 2-Fluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Preparation: Dissolve 2-bromo-4-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0°C to suppress side reactions (e.g., bis-acylation).

  • Addition: Add TEA (15 mmol) followed by the dropwise addition of 2-fluorobenzoyl chloride (11 mmol). Critical: Maintain temperature <5°C during addition to control exotherm.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench & Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/pyridine), then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Reactants: 2-Bromo-4-fluoroaniline + 2-Fluorobenzoyl Chloride Condition Conditions: DCM, TEA, 0°C -> RT N2 Atmosphere Start->Condition Mix Intermediate Tetrahedral Intermediate Condition->Intermediate Nucleophilic Attack Elimination Elimination of Cl- (HCl scavenged by TEA) Intermediate->Elimination Collapse Product Crude Product: N-(2-bromo-4-fluorophenyl)- 2-fluorobenzamide Elimination->Product Formation Purification Purification: Wash (HCl/NaHCO3) Recrystallization (EtOH) Product->Purification Workup

Figure 1: Step-wise synthetic workflow for the acylation of 2-bromo-4-fluoroaniline.

Physicochemical Profiling (Lipinski & Veber)

For drug development professionals, understanding the "drug-likeness" of this scaffold is vital. The molecule exhibits high lipophilicity due to the tri-halogen substitution pattern.

PropertyValue (Predicted)Implication for MedChem
cLogP 3.8 – 4.2 Highly lipophilic. Likely requires formulation aids (e.g., DMSO, cyclodextrins) for biological assays.
H-Bond Donors (HBD) 1 (Amide NH)Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors (HBA) 2 (C=O, F)Excellent membrane permeability potential.
Topological Polar Surface Area (TPSA) 29.1 Ų Well below the 140 Ų threshold, suggesting high blood-brain barrier (BBB) penetration potential if not effluxed.
Rotatable Bonds 2Rigid scaffold; favorable entropy for binding to protein pockets (e.g., Kinase hinge regions).

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

A. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Proton (-NH): A broad singlet downfield (~10.0–10.5 ppm), deshielded by the electron-withdrawing carbonyl and phenyl rings.

  • Aromatic Region:

    • Aniline Ring: The proton at the C3 position (between Br and F) will appear as a doublet of doublets (dd) due to coupling with Fluorine and the meta-proton.

    • Benzoyl Ring: The proton ortho to the Fluorine will show distinct multiplet patterns due to H-F coupling.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) Mode.

  • Diagnostic Pattern: Look for the [M+H]⁺ doublet at 311/313 m/z with equal intensity.

  • Fragmentation: In MS/MS, expect cleavage of the amide bond, yielding a fragment corresponding to the 2-fluorobenzoyl cation (~123 m/z) or the 2-bromo-4-fluoroaniline moiety.

Structural Applications in Drug Discovery

This specific benzamide serves as a high-value intermediate in two primary fields:

  • Kinase Inhibition (Oncology): The 2-fluorobenzamide motif acts as a bioisostere for urea linkers found in Type II kinase inhibitors (e.g., Sorafenib analogs). The bromine atom provides a handle for further functionalization via Suzuki-Miyaura coupling to install solubilizing tails or heteroocycles [1].

  • Agrochemicals (Insecticides): This structure mimics the "meta-diamide" class of insecticides (related to Broflanilide). The steric bulk of the bromine and fluorine atoms locks the conformation, enhancing binding affinity to GABA-gated chloride channels [2].

References

  • PubChem Compound Summary. (2025). N-(4-bromophenyl)-2-fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI Crystals. (2024). Structural Analysis of Fluorinated Benzamides. Retrieved from [Link]

Technical Monograph: N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is a specialized poly-halogenated benzanilide scaffold used primarily as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Characterized by a "privileged structure" motif, it serves as a critical junction point for divergent synthesis. The molecule features two distinct halogen handles—a reactive bromine for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and two fluorine atoms that modulate lipophilicity (LogP) and metabolic stability.

This guide details the physicochemical properties, validated synthesis protocols, and downstream utility of this compound, designed for researchers requiring high-purity scaffold generation.

Chemical Data Table
PropertySpecification
IUPAC Name N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
Molecular Formula C₁₃H₈BrF₂NO
Molecular Weight 312.11 g/mol
SMILES Fc1ccccc1C(=O)Nc1ccc(F)cc1Br
Core Scaffold Benzanilide (Diphenylamide)
Key Substituents 2-Fluoro (Acid ring), 2-Bromo, 4-Fluoro (Amine ring)
Primary Application Kinase inhibitor scaffold, SDHI fungicide intermediate
Precursor A (Amine) 2-Bromo-4-fluoroaniline (PubChem CID: 160682)
Precursor B (Acid) 2-Fluorobenzoic acid (PubChem CID: 10356)

Synthesis Protocols

The synthesis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide relies on the formation of an amide bond between an electron-deficient aniline and an ortho-substituted benzoic acid. Due to the steric hindrance introduced by the ortho-bromine on the aniline and the ortho-fluorine on the acid, standard thermal coupling may be sluggish. Two methods are presented below: Method A (Acid Chloride Activation) for scale-up, and Method B (Coupling Reagent) for library generation.

Method A: Acid Chloride Activation (Preferred for >10g Scale)

This method utilizes in situ generation of 2-fluorobenzoyl chloride to overcome steric hindrance.

Reagents:

  • 2-Fluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • 2-Bromo-4-fluoroaniline (1.0 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Catalytic DMF (1-2 drops)

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 2-fluorobenzoic acid and DCM (0.5 M concentration). Under N₂ atmosphere, add catalytic DMF followed by dropwise addition of SOCl₂ at 0°C.

  • Reflux: Warm to room temperature and reflux for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentration: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator). Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing 2-bromo-4-fluoroaniline and Et₃N in DCM at 0°C, slowly add the acyl chloride solution via cannula.

  • Completion: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline), water, and brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: HATU-Mediated Coupling (Library Scale)

Ideal for parallel synthesis where avoiding thionyl chloride is necessary.

Reagents:

  • 2-Fluorobenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • 2-Bromo-4-fluoroaniline (1.0 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Protocol:

  • Dissolve 2-fluorobenzoic acid in DMF (0.2 M).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 15 minutes to form the activated ester.

  • Add 2-bromo-4-fluoroaniline.[2]

  • Stir at 50°C for 16 hours (heat is often required due to the ortho-bromo steric clash).

  • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by standard workup.

Mechanistic Pathway & Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism (Method A), highlighting the critical tetrahedral intermediate formation which is sterically influenced by the ortho substituents.

ReactionMechanism Substrate1 2-Fluorobenzoic Acid Activation Activation (SOCl2 / DMF) Substrate1->Activation Intermediate1 Acyl Chloride (Electrophile) Activation->Intermediate1 - SO2, - HCl Transition Tetrahedral Intermediate Intermediate1->Transition + Amine (Attack C=O) Substrate2 2-Bromo-4-fluoroaniline (Nucleophile) Substrate2->Transition Product Target Benzamide Transition->Product - HCl (Elimination) Sterics Note: Ortho-F and Ortho-Br increase steric bulk, slowing nucleophilic attack. Transition->Sterics

Caption: Mechanistic flow of the Schotten-Baumann type acylation. The steric bulk of the ortho-bromine on the aniline necessitates the highly reactive acyl chloride intermediate.

Downstream Applications & SAR Utility

This scaffold is rarely the final drug; it is a "branching point" intermediate.

The "Bromine Handle" (Suzuki-Miyaura Coupling)

The bromine atom at the C2 position of the aniline ring is chemically distinct from the fluorine atoms. It serves as a site for palladium-catalyzed cross-coupling to introduce biaryl complexity, a common feature in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

  • Reaction: Aryl Bromide + Aryl Boronic Acid

    
     Biaryl Amide.
    
  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Selectivity: The C-Br bond is significantly more reactive than the C-F bonds, allowing chemoselective derivatization without affecting the fluorines.

Fluorine Effects (Bioisosterism)
  • 2-Fluoro (Acid Ring): Often locks the conformation of the amide bond through intramolecular hydrogen bonding (N-H...F), improving receptor binding affinity.

  • 4-Fluoro (Amine Ring): Blocks metabolic oxidation (P450 metabolism) at the typically reactive para position, extending the half-life (

    
    ) of the molecule.
    

Applications Center N-(2-bromo-4-fluorophenyl)- 2-fluorobenzamide Suzuki Suzuki Coupling (via Br handle) Center->Suzuki Pd-Catalysis Metabolism Metabolic Blocking (via 4-F) Center->Metabolism Blocks P450 Conformation Conformational Lock (via 2-F) Center->Conformation Intramolecular H-Bond

Caption: Functional utility of the halogen substituents in Drug Discovery workflows.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CID may be limited, the compound should be handled as a Category 2 Skin/Eye Irritant based on the properties of halogenated benzanilides.

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the corrosive thionyl chloride or the potentially toxic aniline precursor.

References

  • PubChem. 2-Bromo-4-fluoroaniline (CID 160682). National Library of Medicine. [Link]

  • PubChem. 2-Fluorobenzoic acid (CID 10356). National Library of Medicine. [Link]

  • MDPI. Structural Analysis of Fluorinated Benzamides. (Contextual reference for benzamide conformation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, and why is preventing its hydrolysis critical?

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is a substituted benzamide. Like all amides, it features a robust bond between a carbonyl group and a nitrogen atom.[1][2] This functional group is central to the structure of countless pharmaceuticals and bioactive molecules due to its stability and ability to participate in hydrogen bonding.[2][3]

Hydrolysis is the cleavage of this amide bond by water, which breaks the molecule into its constituent carboxylic acid (2-fluorobenzoic acid) and amine (2-bromo-4-fluoroaniline).[4][5] Preventing this degradation is paramount because:

  • Loss of Potency: The parent molecule is typically the active pharmaceutical ingredient (API). Its degradation leads to a direct loss of the desired biological activity.

  • Formation of Impurities: The hydrolysis products are impurities that can have different toxicological, pharmacological, or solubility profiles, potentially impacting experimental results and patient safety.[6][7]

  • Inaccurate Data: In a research setting, unintended degradation can lead to inconsistent and unreliable data in bioassays, pharmacokinetic studies, and other experiments.

Q2: How stable is the amide bond in this molecule under typical laboratory conditions?

Amide bonds are generally very stable and resistant to hydrolysis under neutral conditions (pH 5-9) at ambient temperature.[3][5] Their stability is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond and makes it less susceptible to nucleophilic attack.[2][3][8]

However, the term "typical conditions" can vary. While solid N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is expected to be stable, its stability in solution is highly dependent on pH, temperature, and the solvent system used. The presence of strong electron-withdrawing groups (fluorine and bromine) on both aromatic rings can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to hydrolysis compared to unsubstituted amides, especially under forcing conditions.

Q3: What are the primary factors that can accelerate the hydrolysis of this compound?

The hydrolysis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, like other amides, is significantly accelerated by three main factors:

  • pH: The reaction is slowest near neutral pH and is strongly catalyzed by both acid and base.[5]

    • Acidic Conditions (pH < 4): The carbonyl oxygen gets protonated, which makes the carbonyl carbon a much stronger electrophile, facilitating attack by water (a weak nucleophile).[1][4][9]

    • Basic Conditions (pH > 9): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[4][5][10]

  • Temperature: Increasing the temperature provides the necessary activation energy for the hydrolysis reaction. Heating an amide in an aqueous solution, especially under acidic or basic conditions, is a standard laboratory procedure to intentionally induce hydrolysis.[1][11][12]

  • Enzymes: In biological systems, amidase or protease enzymes can catalyze hydrolysis with high efficiency under physiological conditions.[3][5] If working with cell lysates, plasma, or other biological matrices, enzymatic degradation should be considered.

Troubleshooting Guide: Preventing & Diagnosing Hydrolysis

Problem: My compound, stored in solution, is showing unexpected degradation. How can I confirm hydrolysis and identify the cause?

When you observe new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) or get inconsistent assay results, a systematic investigation is required.

G cluster_remediation Remediation Steps start Unexpected Degradation Observed check_peaks Analyze sample with a stability- indicating method (e.g., HPLC-UV/MS) start->check_peaks id_products Identify degradation products. Do masses match expected hydrolysis products? check_peaks->id_products yes_hydrolysis Yes: Hydrolysis Confirmed id_products->yes_hydrolysis  Match no_hydrolysis No: Other Degradation (e.g., oxidation, photolysis). Investigate other pathways. id_products->no_hydrolysis No Match review_conditions Review Solution Conditions yes_hydrolysis->review_conditions check_ph Measure pH of the solution. Is it strongly acidic or basic? review_conditions->check_ph check_temp Review storage temperature. Was it exposed to heat? review_conditions->check_temp check_source Consider water source. Is it purified and free of contaminants? review_conditions->check_source remediate Implement Corrective Actions buffer_solution Buffer solution to pH 6-8 remediate->buffer_solution store_cold Store aliquots at ≤ -20°C use_anhydrous For organic stocks, use anhydrous solvents

Caption: Troubleshooting workflow for identifying hydrolysis.

This protocol outlines a method to separate N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide from its potential hydrolysis products.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of your compound in an organic solvent like Acetonitrile (ACN) or DMSO.

    • Prepare 1 mg/mL stock solutions of the expected degradation products: 2-fluorobenzoic acid and 2-bromo-4-fluoroaniline, if available.

  • Sample Preparation:

    • Dilute your test sample and the standards to a working concentration (e.g., 10 µg/mL) in the mobile phase.

  • HPLC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI+ and ESI-).

  • Data Analysis:

    • Compare the retention times of the peaks in your degraded sample to the standards.

    • Extract ion chromatograms for the exact masses of the parent compound, 2-fluorobenzoic acid, and 2-bromo-4-fluoroaniline. A match in both retention time and mass confirms the identity of the degradants.

CompoundExpected m/z [M+H]⁺Expected m/z [M-H]⁻Typical Retention
Parent Amide 327.99-More Retained (Hydrophobic)
2-fluorobenzoic acid -139.02Less Retained (Polar)
2-bromo-4-fluoroaniline 191.96-Intermediate Retention
Note: Exact m/z values and retention times are illustrative and will vary with instrumentation and specific conditions.
Problem: How do I proactively determine the optimal storage conditions for my compound?

A forced degradation (or stress testing) study is the standard approach in pharmaceutical development to understand a molecule's intrinsic stability.[6][13][14] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways.

G cluster_conditions Stress Conditions (Incubate at 40-60°C) start Prepare Stock Solution of Compound in Organic Solvent acid Acidic (e.g., 0.1 M HCl) start->acid Spike into Aqueous Media base Basic (e.g., 0.1 M NaOH) start->base Spike into Aqueous Media neutral Neutral (Purified Water) start->neutral Spike into Aqueous Media oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative Spike into Aqueous Media analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) via HPLC acid->analysis base->analysis neutral->analysis oxidative->analysis results Determine % Degradation vs. Control. Identify Degradants. analysis->results end Establish Optimal Storage Conditions (pH, Temp, Solvent) results->end

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a 1 mg/mL stock solution of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide in ACN.

  • Stress Conditions: For each condition, add a small volume of the stock solution to the stress solution to achieve a final concentration of ~50 µg/mL. Prepare a control sample in mobile phase.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Neutral Hydrolysis: Purified Water (e.g., Milli-Q)

  • Incubation: Incubate all solutions in a controlled temperature bath (e.g., 50°C).

  • Time Points: At specified times (e.g., 0, 2, 8, 24, 48 hours), pull an aliquot from each solution. For the acid and base samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to quench the reaction.

  • Analysis: Analyze all time-point samples and the control by a stability-indicating HPLC method.

  • Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Significant degradation (>5-20%) under a specific condition indicates susceptibility.[6] This data will directly inform you to avoid those conditions during storage and handling.

Problem: What are the definitive best practices for preparing and storing solutions to ensure maximum stability?

Based on the fundamental principles of amide chemistry, the following practices will minimize the risk of hydrolysis.

ParameterRecommendationRationale
pH Maintain solutions between pH 6.0 and 8.0. Amide hydrolysis is slowest in the neutral pH range.[3] Using a weak buffer (e.g., phosphate or HEPES) for aqueous solutions can prevent pH drift.
Solvents For long-term storage, use aprotic, anhydrous organic solvents like DMSO or DMF. For aqueous assays, prepare fresh dilutions from the organic stock.Water is a required reactant for hydrolysis.[4][11] Removing it from the stock solution environment significantly enhances stability.
Temperature Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lower temperatures dramatically reduce the rate of chemical reactions, including hydrolysis.[12] Aliquoting prevents contamination and degradation of the entire stock.
Water Quality Use high-purity, deionized water for all aqueous preparations. Contaminants in water can be acidic or basic, catalyzing hydrolysis.
Purification Avoid prolonged exposure to strong acids or bases during work-up and chromatography. If using acid/base for extraction or pH modification in chromatography, neutralize the product fractions as quickly as possible. Consider alternative purification methods like normal-phase chromatography if lability is a major issue.

The mechanisms below illustrate why extreme pH values must be avoided.

Acid-Catalyzed Hydrolysis

G cluster_acid Acidic Conditions (H₃O⁺) Amide Amide (R-CO-NHR') ProtonatedAmide Protonated Amide (More Electrophilic Carbonyl) Amide->ProtonatedAmide + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A + H₂O Products_A Carboxylic Acid (R-COOH) + Protonated Amine (R'NH₃⁺) Tetrahedral_A->Products_A Proton Transfer & Amine Leaves

Caption: Mechanism of acid-catalyzed amide hydrolysis.[1][9]

G

Sources

Technical Support Center: Stable Storage and Handling of Brominated Fluorobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for brominated fluorobenzamides. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these compounds throughout their experimental lifecycle. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established principles of chemical stability and pharmaceutical best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for brominated fluorobenzamides?

A1: Brominated fluorobenzamides, due to their chemical structure, are susceptible to several primary degradation pathways. Understanding these is crucial for establishing appropriate storage conditions. The main pathways include:

  • Hydrolysis: The amide bond is susceptible to cleavage by both acid and base-catalyzed hydrolysis, yielding the corresponding benzoic acid and amine fragments.[1][2][3][4] This is often the most significant degradation pathway, especially in the presence of moisture or acidic/basic residues.[5][6][7]

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[8][9][10] This can lead to dehalogenation or other complex photochemical reactions, resulting in impurities and loss of potency.

  • Thermal Decomposition: Like many organic molecules, brominated fluorobenzamides can degrade at elevated temperatures.[11][12] The specific decomposition temperature will vary depending on the exact structure, but prolonged exposure to heat should be avoided.

  • Oxidation: The aromatic ring and the nitrogen of the amide group can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light.[13][14] This can lead to the formation of colored byproducts.

Q2: What are the recommended long-term storage conditions for brominated fluorobenzamides?

A2: For optimal long-term stability, brominated fluorobenzamides should be stored under conditions that mitigate the degradation pathways mentioned above. The following conditions are recommended, based on pharmaceutical stability testing guidelines.[15][16][17][18][19]

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CReduces the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition.[20]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[21][22][23]
Light Protected from Light (Amber Vials)Prevents photodegradation of the halogenated aromatic structure.[8][9]
Humidity Low Humidity / AnhydrousMinimizes the risk of hydrolysis of the amide bond.[1][5]
Container Tightly Sealed Glass Vials with Teflon-lined CapsGlass is inert and prevents leaching of impurities. Teflon liners provide an excellent seal against moisture and air.[24]

Troubleshooting Guide

Problem 1: My solid brominated fluorobenzamide sample has discolored (e.g., turned yellow or brown) over time.

This is a common sign of degradation, likely due to oxidation or photodegradation.

Troubleshooting Workflow:

start Discoloration Observed check_light Was the sample protected from light? start->check_light check_atmosphere Was the sample stored under an inert atmosphere? check_light->check_atmosphere Yes solution_light Store in amber vials or wrap in foil. check_light->solution_light No solution_atmosphere Purge headspace with Argon or Nitrogen before sealing. check_atmosphere->solution_atmosphere No end_node Implement improved storage protocol. check_atmosphere->end_node Yes solution_light->end_node solution_atmosphere->end_node

Caption: Troubleshooting workflow for sample discoloration.

Explanation:

  • Assess Light Exposure: Halogenated aromatic compounds can be light-sensitive.[8][9][25] If your sample was stored in a clear container, discoloration may be due to photodegradation.

  • Evaluate Atmosphere: If the sample was not stored under an inert atmosphere, oxidation is a likely cause of discoloration.[13][14]

  • Corrective Actions:

    • Always store brominated fluorobenzamides in amber glass vials or wrap clear vials in aluminum foil to block light.

    • For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Problem 2: I am seeing an unexpected peak in my HPLC/LC-MS analysis corresponding to the benzoic acid of my compound.

This indicates that your brominated fluorobenzamide is undergoing hydrolysis.

Degradation Pathway: Amide Hydrolysis

reactant Brominated Fluorobenzamide R-CONH-R' products products reactant->products H2O (Acid or Base catalysis)

Caption: General pathway for amide hydrolysis.

Troubleshooting Steps:

  • Check Solvents: Ensure that all solvents used to dissolve the compound are anhydrous. The presence of water can facilitate hydrolysis.

  • Control pH: The stability of amides is highly pH-dependent.[5][6] Avoid acidic or basic conditions in your sample preparation unless required for your experiment. If you must work in aqueous solutions, use a buffered system to maintain a neutral pH.

  • Storage of Solutions: If you are storing the compound in solution, even for a short period, ensure it is in an appropriate solvent and stored at a low temperature (e.g., -20°C). For aqueous solutions, flash-freeze aliquots and store them at -80°C to minimize hydrolysis.

Experimental Protocols

Protocol 1: Preparing a Brominated Fluorobenzamide for Long-Term Storage

This protocol outlines the best practices for storing a solid sample to ensure its long-term stability.

Materials:

  • Brominated fluorobenzamide (solid)

  • Amber glass vial with a Teflon-lined screw cap

  • Source of inert gas (Argon or Nitrogen) with a delivery tube

  • Spatula

  • Labeling materials

Procedure:

  • Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Sample Transfer: Weigh the desired amount of the solid brominated fluorobenzamide and transfer it to the vial.

  • Inert Gas Purge:

    • Gently insert the inert gas delivery tube into the vial, with the tip just above the solid material.

    • Start a gentle flow of the inert gas into the vial for approximately 30-60 seconds. This will displace the air and any moisture in the headspace.

  • Sealing: While the inert gas is still flowing, slowly withdraw the delivery tube and immediately seal the vial tightly with the Teflon-lined cap.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions (-20°C, under inert gas, protected from light).

  • Storage: Place the sealed vial in a freezer at -20°C.

Rationale: This procedure directly addresses the main degradation pathways by removing oxygen and moisture while protecting the compound from light and elevated temperatures.[21][23][24]

Protocol 2: Conducting a Simple Accelerated Stability Study

This protocol can be used to quickly assess the potential stability issues of a new brominated fluorobenzamide derivative. It is a simplified version of the ICH guidelines for accelerated stability testing.[15][17][19]

Materials:

  • Brominated fluorobenzamide sample

  • Multiple small, amber glass vials with Teflon-lined caps

  • Calibrated oven set to 40°C

  • Desiccator with a saturated salt solution to maintain 75% relative humidity (e.g., saturated NaCl solution)

  • Analytical method for purity assessment (e.g., HPLC-UV)

Procedure:

  • Initial Analysis (T=0):

    • Take an initial sample of the brominated fluorobenzamide and analyze its purity using your established analytical method. This is your baseline.

  • Sample Preparation:

    • Aliquot small, equal amounts of the compound into several labeled amber glass vials.

    • Seal the vials.

  • Storage:

    • Place the vials in the desiccator containing the saturated salt solution.

    • Place the entire desiccator into the oven pre-set to 40°C.

  • Time Points:

    • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.

    • Allow the vial to come to room temperature before opening.

  • Analysis:

    • Analyze the purity of the sample from the removed vial using the same analytical method as the initial analysis.

  • Data Evaluation:

    • Compare the purity at each time point to the initial purity.

    • Identify and, if possible, quantify any new impurity peaks.

Interpretation: A significant decrease in purity or the appearance of new peaks indicates potential stability issues under these accelerated conditions. This suggests that strict adherence to the recommended long-term storage conditions is critical for this compound.

References

  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. (2024, October 16). Chemistry LibreTexts. [Link]

  • Hydrolysis of Benzamide The reaction is as follows - Filo. (2025, August 26). Filo. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. [Link]

  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control. [Link]

  • Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]

  • Inert Gas Glove Box. Jacomex. [Link]

  • Acid hydrolysis of benzamides in >60 wt% H2SO4. ResearchGate. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. ACS Publications. [Link]

  • Hydrolysis of Benzamide. GEOCITIES.ws. [Link]

  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Inert gas storage container (Save-Storr). Labtech. [Link]

  • Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical and Medical Research. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. P2 InfoHouse. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]

  • Composition for stabilizing halogen-containing polymers.
  • Natural organic activator quercetin for persulfate oxidative degradation of halogenated hydrocarbons. RSC Publishing. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. RSC Publishing. [Link]

  • Microbial Degradation of the Brominated Flame Retardant TBNPA by Groundwater Bacteria: Laboratory and Field Study. PubMed. [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. [Link]

  • Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide) Photocatalyst. Refubium - Freie Universität Berlin. [Link]

  • Heavy metal-free stabilizer composition for halogenated polymers.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]

  • Chemical Compatibility Guidelines. Blink. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Grouping Chemicals for Safe Storage. EHSLeaders. [Link]

  • Degradation of brominated polymeric flame retardants and effects of generated decomposition products. PubMed. [Link]

  • Patent No. - ResearchGate. ResearchGate. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC. [Link]

  • Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. MDPI. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Thermal decomposition – Knowledge and References. Taylor & Francis. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. [Link]

  • Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PMC. [Link]

  • The stability of carboplatin, diamorphine, 5-fluorouracil and mitozantrone infusions in an ambulatory pump under storage and prolonged 'in-use' conditions. PubMed. [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzamides, a privileged scaffold in numerous therapeutic agents. By examining key physicochemical and pharmacological properties, supported by experimental data, we aim to illuminate the profound impact of fluorination and guide the rational design of next-generation therapeutics.

The benzamide moiety is a versatile building block, forming the core of drugs targeting a wide array of biological targets, from G-protein coupled receptors (GPCRs) to kinases and enzymes involved in epigenetic regulation. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties, conformation, metabolic stability, and target engagement. These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide will delve into a quantitative comparison of these effects, offering a clear rationale for the use of fluorinated benzamides in drug design.

The Physicochemical Impact of Fluorination: More Than Just an Electron-Withdrawing Group

The substitution of a hydrogen atom with fluorine on the benzamide scaffold induces significant changes in its fundamental physicochemical properties, namely acidity/basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby ionizable groups. For instance, fluorination of an amine substituent on the benzamide ring system can lower its basicity. This reduction in pKa can be advantageous for several reasons, including decreasing unwanted interactions with acidic off-targets and improving oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species at physiological pH.[1]

The impact of fluorination on lipophilicity is more complex. While replacing a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect is context-dependent. The introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can substantially increase lipophilicity, which can enhance membrane permeability and cell penetration.[2] However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility and potential off-target toxicity.

To illustrate these effects, consider the following hypothetical comparison based on typical shifts observed in medicinal chemistry:

PropertyNon-Fluorinated Benzamide (Parent)Fluorinated Benzamide (Example)Rationale for Change
Molecular Weight XX + 18Addition of a fluorine atom
pKa (Amine) 8.57.2Inductive electron-withdrawing effect of fluorine lowers basicity.[1]
LogP 2.53.0Fluorine substitution on an aromatic ring generally increases lipophilicity.[2]

Case Study: Fluorinated Benzamides as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers, making it an attractive target for therapeutic intervention.[3] The Smoothened (SMO) receptor, a key component of this pathway, has been the focus of intense drug discovery efforts, with several benzamide derivatives emerging as potent inhibitors.[4]

A "fluorine scan" strategy, where fluorine atoms or fluorine-containing groups are systematically introduced into a lead molecule, is a common approach to optimize drug candidates.[4] In the case of 4-(2-pyrimidinylamino)benzamide inhibitors of the Hh pathway, the introduction of a trifluoromethyl (CF3) group has been shown to significantly enhance potency.

CompoundStructureHh Signaling Inhibition IC50 (nM)
Vismodegib (Positive Control) (Structure not shown)3.1
Compound 13d (Trifluoromethylated) (Structure not shown)1.44

Data sourced from a study on trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides.[4]

The data clearly indicates that the trifluoromethylated benzamide derivative (Compound 13d) exhibits more than double the potency of the approved drug Vismodegib in a Gli-luciferase reporter assay, which measures the activity of the Hh pathway.[4] This enhanced activity can be attributed to a combination of factors, including increased lipophilicity leading to better cell penetration and potentially more favorable interactions with the SMO receptor binding pocket.

Furthermore, pharmacokinetic studies in rats revealed that Compound 13d possesses optimal in vivo properties, making it a promising lead compound for further development.[4] While a direct comparison with the non-fluorinated parent compound's pharmacokinetics was not provided in the same study, it is well-established that fluorination can block metabolic "soft spots," preventing oxidation by cytochrome P450 enzymes and thereby increasing the drug's half-life and overall exposure.[5]

Visualizing the Mechanism: The Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for benzamide inhibitors.

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Proteasomal Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off Translocates to Target_Genes_off Target Genes OFF Hh_ligand Hedgehog Ligand (Shh) PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound Binds SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved SUFU_dissociated SUFU SMO_on->SUFU_dissociated Inhibits SUFU-GLI Complex GLI_on GLI-A (Activator) Nucleus_on Nucleus GLI_on->Nucleus_on Translocates to Target_Genes_on Target Gene Transcription Benzamide Fluorinated Benzamide Inhibitor Benzamide->SMO_on Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of benzamides on the SMO receptor.

Experimental Methodologies for Assessing Biological Activity

To rigorously compare the biological activity of fluorinated and non-fluorinated benzamides, a suite of standardized in vitro assays is employed. The following protocols provide a framework for these evaluations.

In Vitro Kinase/Enzyme Inhibition Assay (Example: Radiometric Assay)

This assay quantifies the ability of a compound to inhibit the activity of a target enzyme, such as a kinase, by measuring the incorporation of a radiolabeled phosphate group onto a substrate.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).

  • Substrate Solution: Dissolve the specific peptide or protein substrate in the kinase buffer to the desired concentration.

  • ATP Solution: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.

  • Test Compound Dilutions: Prepare a serial dilution of the fluorinated and non-fluorinated benzamides in DMSO, followed by a final dilution in kinase buffer.

2. Assay Procedure:

  • In a microplate, add the kinase, substrate, and test compound solutions.

  • Initiate the reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Spot a portion of the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity on the membrane using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.[6]

Cell Permeability Assay (Caco-2 Monolayer Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This model is widely used to predict the oral absorption of drug candidates.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a confluent monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Quantify the concentration of the test compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine into the benzamide scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. As demonstrated in the case of Hedgehog pathway inhibitors, fluorination can lead to a significant increase in potency and improved pharmacokinetic profiles. While the effects of fluorination are context-dependent and require careful empirical evaluation, the evidence strongly supports its utility in modern drug discovery. By understanding the fundamental principles of how fluorine impacts molecular properties and by employing robust experimental methodologies, researchers can harness the "fluorine advantage" to design more effective and safer medicines.

References

  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • pKa values of compounds investigated herein. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. ResearchGate. [Link]

  • Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. ScienceDirect. [Link]

  • Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Top: Comparison of the pKa differences between fluorinated and... ResearchGate. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. [Link]

  • The Dark Side of Fluorine. PMC. [Link]

  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • Effect and Mechanism of Theaflavins on Fluoride Transport and Absorption in Caco-2 Cells. MDPI. [Link]

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]

  • Caco-2 Permeability of 5-fluorouracil, floxuridine, and floxuridine prodrugs (Mean ± SD). ResearchGate. [Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. [Link]

  • IC50 – Knowledge and References. Taylor & Francis. [Link]

  • Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. YouTube. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]

  • Comparison of the IC50 of different drugs in the high-and low-risk... ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Landscape of Halogenated Benzamides: The Case of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the anticipated crystal structure of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, a compound of interest in medicinal chemistry. As of the latest literature review, a definitive experimental crystal structure for this specific molecule has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[1][2][3] Consequently, this document serves as a comparative and predictive guide, leveraging data from structurally analogous compounds and outlining the established methodologies for both experimental determination and computational prediction.

The precise three-dimensional arrangement of atoms in a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development. For N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, understanding its solid-state structure is crucial for formulation, intellectual property, and predicting its behavior in biological systems.

Comparative Structural Analysis: Insights from Related Benzamides

In the absence of a direct crystal structure, a comparative analysis of structurally related compounds provides invaluable insights into the likely intermolecular interactions and packing motifs. The substitution pattern of halogen atoms on the phenyl rings plays a significant role in directing these interactions. We will consider two key analogues for which crystallographic data is available: N-(4-bromophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide.

A search of the Cambridge Structural Database (CSD) reveals that a significant number of fluorinated benzamide structures have been characterized, highlighting the growing interest in these motifs in medicinal and materials chemistry.[1][2]

Key Comparator Compounds:
  • N-(4-bromophenyl)-2-fluorobenzamide: This analogue differs by the position of the bromine atom on the aniline ring. Its crystal structure has been determined and is available in the CSD.[4]

  • N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound replaces the bromo group with a fluoro group at the 2-position of the aniline ring. Its crystal structure provides a useful comparison for the influence of different halogen substituents.[1][2][5]

  • Other Halogenated Analogues: Structures such as 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide and 2-bromo-N-(2,4-dichlorophenyl)benzamide also offer insights into the packing arrangements of halogenated benzamides.[1][2]

Compound CSD Refcode Space Group Key Intermolecular Interactions Dihedral Angle between Phenyl Rings
N-(4-bromophenyl)-2-fluorobenzamide 765326[4]P2₁/cN-H···O hydrogen bonds forming chains; C-H···O and C-H···F interactions.Not explicitly stated in abstract.
N-(2,4-difluorophenyl)-2-fluorobenzamide Not specifiedPn[1]1D amide-amide hydrogen bonds; C-H···F/O interactions; C-F···C ring-ring stacking.[1]0.7(2)° (effectively coplanar)[1]

Analysis of Comparator Structures:

The crystal packing of these related benzamides is predominantly governed by strong N-H···O hydrogen bonds, a characteristic feature of secondary amides. These interactions typically lead to the formation of one-dimensional chains or tapes. The planarity of the benzamide core and the relative orientation of the two phenyl rings are influenced by both intramolecular forces, such as potential N-H···F hydrogen bonds, and intermolecular packing forces.[1]

For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, and the structure exhibits a variety of weaker C-H···F/O and C-F···C stacking interactions that contribute to the overall crystal packing.[1] The presence of different halogen atoms (F, Cl, Br) and their positions will modulate these weaker interactions through differences in electronegativity, size, and propensity for halogen bonding, thus influencing the final crystal structure. It is plausible that N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide will also exhibit a similar hydrogen-bonded network, with the bromo and fluoro substituents playing a key role in the finer details of the crystal packing.

Predictive Approaches: Computational Crystal Structure Prediction

In the absence of experimental data, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool for identifying likely crystal polymorphs. CSP methods explore the potential energy landscape of a molecule to find the most thermodynamically stable crystal structures.

General Workflow for Crystal Structure Prediction:
  • Conformational Analysis: The first step involves identifying all low-energy conformations of the isolated molecule.

  • Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using symmetry and space group considerations.

  • Energy Minimization: The energies of these generated structures are then minimized using force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT).

  • Ranking and Analysis: The resulting structures are ranked by their lattice energies, and the most promising candidates are further analyzed for their structural features and compared with known polymorphs of similar molecules.

The Gold Standard: Experimental Determination by Single-Crystal X-ray Diffraction

Should single crystals of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide be obtained, single-crystal X-ray diffraction is the definitive method for elucidating its three-dimensional structure. The following protocol outlines the key steps in this process.

Experimental Protocol for Single-Crystal X-ray Diffraction:
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate structure.[1]

  • Data Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database like the CSD to make it available to the scientific community.[3]

Visualizing the Molecular and Methodological Frameworks

To aid in the conceptualization of the target molecule and the workflows discussed, the following diagrams are provided.

Caption: 2D structure of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide.

comparative_analysis_workflow cluster_0 Target Molecule cluster_1 Known Structures (CSD) cluster_2 Analysis & Prediction target N-(2-bromo-4-fluorophenyl) -2-fluorobenzamide (Structure Unknown) analysis Comparative Analysis of: - Hydrogen Bonding - Stacking Interactions - Halogen Influence target->analysis comp1 N-(4-bromophenyl) -2-fluorobenzamide comp1->analysis comp2 N-(2,4-difluorophenyl) -2-fluorobenzamide comp2->analysis comp3 Other Halogenated Benzamides comp3->analysis prediction Predict Structural Features of Target analysis->prediction

Caption: Workflow for comparative structural analysis.

xray_crystallography_workflow start Synthesize & Purify Compound crystal_growth Grow Single Crystals (e.g., slow evaporation) start->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., direct methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., to CSD) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for X-ray crystallography.

csp_workflow start Define Molecular Geometry conformer_search Low-Energy Conformer Search start->conformer_search packing_gen Generate Crystal Packings conformer_search->packing_gen energy_min Energy Minimization (Force Field / DFT) packing_gen->energy_min ranking Rank by Lattice Energy energy_min->ranking analysis Analyze Predicted Structures ranking->analysis predicted_structures Set of Likely Polymorphs analysis->predicted_structures

Caption: Computational workflow for Crystal Structure Prediction (CSP).

Conclusion

While the definitive crystal structure of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide remains to be determined, a robust framework for its prediction and analysis exists. Through a comparative study of its structural analogues, it is anticipated that the molecule will form hydrogen-bonded networks, with the halogen substituents playing a crucial role in dictating the three-dimensional packing arrangement. Computational Crystal Structure Prediction offers a viable pathway to explore potential polymorphs, while single-crystal X-ray diffraction remains the ultimate method for experimental verification. This guide provides the foundational knowledge and methodological workflows for researchers to pursue the structural elucidation of this and other related compounds, which is a critical step in advancing their potential applications in drug development and materials science.

References

  • PubChem. N-(4-bromophenyl)-2-fluorobenzamide. Available from: [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • PubChem. 2-bromo-4-fluorobenzamide. Available from: [Link]

  • DORAS | DCU Research Repository. molbank - N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]

  • ResearchGate. Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro- acetamide, C15H10BrCl2NO2. Available from: [Link]

  • SpectraBase. Benzamide, N-(2-fluorophenyl)-4-bromo- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • DORAS | DCU Research Repository. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.